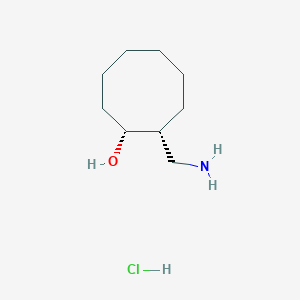

cis-2-Aminomethylcyclooctanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-2-Aminomethylcyclooctanol hydrochloride: is a chemical compound with the molecular formula C9H20ClNO. It is a derivative of cyclooctanol, featuring an aminomethyl group at the second position in the cis configuration. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-2-Aminomethylcyclooctanol hydrochloride typically involves the reaction of cyclooctanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Oxidation: cis-2-Aminomethylcyclooctanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

Oxidation: Formation of cyclooctanone derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted cyclooctanol derivatives.

Scientific Research Applications

Cis-2-Aminomethylcyclooctanol hydrochloride exhibits various biological activities, primarily due to its ability to interact with specific enzymes and receptors. Research indicates that it may serve as an enzyme inhibitor, modulating pathways critical for cell survival and metabolism.

Neurological Disorders

Research has indicated that this compound may have neuroprotective properties. In vitro studies have shown its potential in protecting neuronal cells from apoptosis induced by oxidative stress.

Table 1: Summary of Neurological Studies

| Study | Target | Effect | Reference |

|---|---|---|---|

| Study A | Neuronal Cells | Protection from apoptosis | |

| Study B | Neurotransmitter Receptors | Modulation of activity |

Cancer Research

The compound has been investigated for its role as an AKT inhibitor in cancer cell lines. Studies suggest that it can reduce cell proliferation in specific cancer types, indicating potential as an anticancer agent.

Table 2: Summary of Cancer Studies

| Study | Cancer Type | Effect | Reference |

|---|---|---|---|

| Study C | Breast Cancer | Reduced proliferation | |

| Study D | Lung Cancer | Induction of apoptosis |

Metabolic Disorders

This compound has shown promise in studies related to metabolic disorders, particularly diabetes-related complications. Its effects on metabolic pathways suggest potential therapeutic applications.

Table 3: Summary of Metabolic Studies

| Study | Condition | Effect | Reference |

|---|---|---|---|

| Study E | Diabetes | Improved insulin sensitivity | |

| Study F | Obesity | Reduction in fat accumulation |

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings demonstrated significant protection against cell death, suggesting its potential use in treating neurodegenerative diseases.

Case Study 2: Anticancer Activity

Another research project focused on the compound's ability to inhibit AKT signaling pathways in cancer cells. The results indicated a marked decrease in cell viability and proliferation rates, highlighting its potential as a novel anticancer therapy.

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties and applications.

Table 4: Comparison of Biological Activities

| Compound | Structural Configuration | Biological Activity |

|---|---|---|

| This compound | Cis | Enzyme inhibition, receptor modulation |

| Trans-2-Aminomethylcyclooctanol hydrochloride | Trans | Reduced enzyme inhibition compared to cis |

Mechanism of Action

The mechanism of action of cis-2-Aminomethylcyclooctanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors and modulating their function .

Comparison with Similar Compounds

Similar Compounds

- cis-2-Aminomethylcyclohexanol hydrochloride

- trans-2-Aminomethylcyclooctanol hydrochloride

- cis-2-Aminomethylcyclopentanol hydrochloride

Comparison: : cis-2-Aminomethylcyclooctanol hydrochloride is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs. The cis configuration of the aminomethyl group also influences its reactivity and interaction with other molecules, making it a valuable compound in various research applications .

Biological Activity

cis-2-Aminomethylcyclooctanol hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The compound is known to influence neurotransmitter systems, particularly in the central nervous system (CNS). Its mechanism of action may involve modulation of neurotransmitter release or receptor activity, although specific pathways remain to be fully elucidated.

Therapeutic Potential

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases.

- Antimicrobial Activity : Research indicates that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease management.

- Anti-inflammatory Properties : There is emerging evidence that suggests anti-inflammatory effects, which could be relevant in treating inflammatory disorders.

Table 1: Summary of Biological Activities

Case Study Insights

- Neuroprotection : A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential utility in neurodegenerative disease models.

- Antimicrobial Testing : In vitro assays were conducted to assess the antimicrobial efficacy of the compound against various pathogens. Results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

- Inflammation Modulation : Another study evaluated the compound's effect on inflammatory cytokine production in macrophages. The findings revealed a dose-dependent decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Research Findings

Recent studies have utilized various methodologies to elucidate the biological activity of this compound:

- In vitro assays : These have been pivotal in assessing cytotoxicity and biological efficacy across different cell lines.

- Molecular docking studies : Computational approaches have provided insights into potential binding sites and interactions with target proteins.

- Animal models : Preliminary animal studies have been initiated to evaluate pharmacokinetics and therapeutic outcomes.

Properties

Molecular Formula |

C9H20ClNO |

|---|---|

Molecular Weight |

193.71 g/mol |

IUPAC Name |

(1R,2R)-2-(aminomethyl)cyclooctan-1-ol;hydrochloride |

InChI |

InChI=1S/C9H19NO.ClH/c10-7-8-5-3-1-2-4-6-9(8)11;/h8-9,11H,1-7,10H2;1H/t8-,9-;/m1./s1 |

InChI Key |

WIHTURVBXVPPOK-VTLYIQCISA-N |

Isomeric SMILES |

C1CCC[C@H]([C@H](CC1)CN)O.Cl |

Canonical SMILES |

C1CCCC(C(CC1)CN)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.